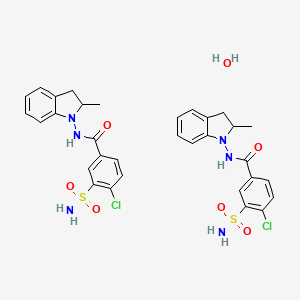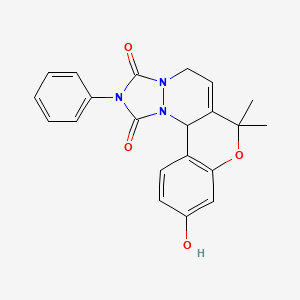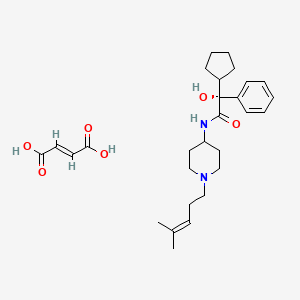
J 104129 fumarato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
J 104129 fumarato es un potente antagonista del receptor muscarínico M3 con alta selectividad sobre los receptores M2. Es conocido por su actividad broncodilatadora, lo que lo convierte en un compuesto valioso en la investigación respiratoria . La estructura química del compuesto es (αR)-α-Ciclopentil-α-hidroxi-N-[1-(4-metil-3-penten-1-il)-4-piperidinil]-Benzenoacetamida fumarato .
Aplicaciones Científicas De Investigación
J 104129 fumarate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of muscarinic receptor antagonists.
Biology: Employed in research on receptor-ligand interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases, particularly as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.
Mecanismo De Acción
El mecanismo de acción de J 104129 fumarato implica su unión a los receptores muscarínicos M3, inhibiendo su actividad. Esta inhibición previene la contracción del músculo liso en las vías respiratorias, lo que lleva a la broncodilatación. El compuesto exhibe una alta selectividad para los receptores M3 sobre los receptores M2, con valores de Ki de 4.2 nM para M3 y 490 nM para M2 . Esta selectividad es crucial para su potencial terapéutico, minimizando los efectos secundarios asociados con la inhibición del receptor M2.
Análisis Bioquímico
Biochemical Properties
J 104129 Fumarate interacts with the muscarinic M3 receptor, a type of G protein-coupled receptor (GPCR) that plays a crucial role in various biochemical reactions . The interaction between J 104129 Fumarate and the M3 receptor is characterized by a high affinity, with a Ki value of 4.2 nM .
Cellular Effects
J 104129 Fumarate’s antagonistic action on the M3 receptor can influence various cellular processes. By blocking the M3 receptor, it can inhibit the downstream signaling pathways activated by this receptor, thereby influencing cellular functions such as smooth muscle contraction .
Molecular Mechanism
The molecular mechanism of J 104129 Fumarate involves its binding to the M3 receptor, thereby preventing the receptor’s activation by its natural ligand, acetylcholine . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In animal studies, J 104129 Fumarate has shown potent bronchodilator activity that lasts for more than 10 hours . This suggests that the compound has good stability and a long-lasting effect on cellular function.
Dosage Effects in Animal Models
The effects of J 104129 Fumarate can vary with different dosages in animal models. For example, it has been shown to effectively antagonize acetylcholine-induced bronchoconstriction in rats at a dose of 0.58 mg/kg .
Metabolic Pathways
Given its role as a muscarinic M3 receptor antagonist, it is likely to be involved in pathways related to neurotransmission and smooth muscle contraction .
Transport and Distribution
Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its target is a cell surface receptor, it is likely to be found in the vicinity of the cell membrane where it can interact with the M3 receptor .
Métodos De Preparación
La síntesis de J 104129 fumarato implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas. La ruta sintética generalmente incluye:
Ciclopenilación: Introducción del grupo ciclopentil a la estructura central.
Hidroxilación: Adición de un grupo hidroxilo para mejorar la unión al receptor.
Piperidinilación: Incorporación de la porción piperidinilo para mejorar la selectividad.
Formación de Fumarato: El paso final involucra la formación de la sal fumarato para mejorar la solubilidad y la estabilidad.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para lograr mayores rendimientos y pureza, a menudo utilizando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
J 104129 fumarato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que potencialmente altera la actividad del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.
4. Aplicaciones en Investigación Científica
This compound tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como compuesto de referencia en el estudio de antagonistas del receptor muscarínico.
Biología: Empregado en la investigación de interacciones receptor-ligando y vías de transducción de señales.
Medicina: Investigado por sus posibles efectos terapéuticos en enfermedades respiratorias, particularmente como broncodilatador.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores muscarínicos.
Comparación Con Compuestos Similares
J 104129 fumarato se compara con otros antagonistas del receptor muscarínico como:
Bromuro de Tiotropio: Otro antagonista del receptor M3 utilizado en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC).
Bromuro de Ipratropio: Un antagonista muscarínico no selectivo utilizado para la broncodilatación.
Glicopirrolato: Un antagonista M3 con aplicaciones en trastornos respiratorios y gastrointestinales.
This compound destaca por su alta selectividad para los receptores M3, lo que lo convierte en una opción más específica con potencialmente menos efectos secundarios .
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCQUCITPHOUAC-DSSYAJFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does J 104129 fumarate contribute to understanding the cardiovascular effects of acetylcholine in the prelimbic cortex?
A: J 104129 fumarate is a selective antagonist of the M3 muscarinic receptor subtype []. In the study, microinjecting acetylcholine into the prelimbic cortex of rats caused a decrease in mean arterial pressure (MAP) and an increase in heart rate (HR). Pretreating the prelimbic cortex with J 104129 fumarate completely blocked these cardiovascular responses []. This finding suggests that the depressor and tachycardic effects of acetylcholine in the prelimbic cortex are mediated specifically through the M3 muscarinic receptor subtype. By using J 104129 fumarate, the researchers were able to pinpoint the specific receptor subtype responsible for these cardiovascular effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
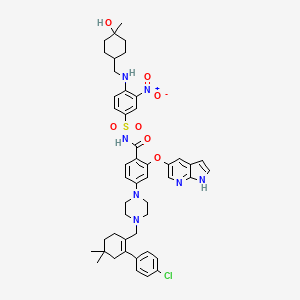
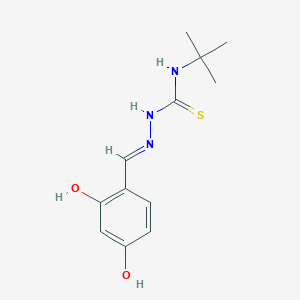
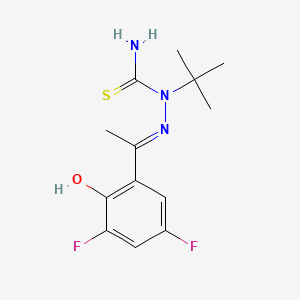


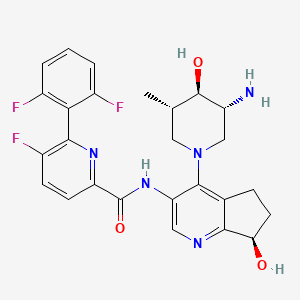
![N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B608090.png)
![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)
